
2-Pyrrolidinone, 1,1'-(1,2-ethanediyl)bis[5-methyl-3-pentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidinone, 1,1’-(1,2-ethanediyl)bis[5-methyl-3-pentyl-] is a complex organic compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their versatile applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, has unique structural features that make it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1,1’-(1,2-ethanediyl)bis[5-methyl-3-pentyl-] typically involves multi-step organic reactions. One common method includes the reaction of 2-pyrrolidinone with specific alkylating agents under controlled conditions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate. The temperature and pressure conditions are carefully monitored to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands. The use of solid catalysts and high-pressure conditions are common in industrial settings to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrrolidinone, 1,1’-(1,2-ethanediyl)bis[5-methyl-3-pentyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-Pyrrolidinone, 1,1’-(1,2-ethanediyl)bis[5-methyl-3-pentyl-] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of 2-Pyrrolidinone, 1,1’-(1,2-ethanediyl)bis[5-methyl-3-pentyl-] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyrrolidinone: A simpler analog with similar structural features.
N-Methyl-2-pyrrolidone: Known for its solvent properties and industrial applications.
γ-Butyrolactone: Another related compound with diverse applications.
Uniqueness
2-Pyrrolidinone, 1,1’-(1,2-ethanediyl)bis[5-methyl-3-pentyl-] stands out due to its unique structural modifications, which may impart specific properties not found in its simpler analogs. These modifications can enhance its reactivity, biological activity, and suitability for specific applications.
Propriétés
Numéro CAS |
37772-64-8 |
|---|---|
Formule moléculaire |
C22H40N2O2 |
Poids moléculaire |
364.6 g/mol |
Nom IUPAC |
5-methyl-1-[2-(5-methyl-2-oxo-3-pentylpyrrolidin-1-yl)ethyl]-3-pentylpyrrolidin-2-one |
InChI |
InChI=1S/C22H40N2O2/c1-5-7-9-11-19-15-17(3)23(21(19)25)13-14-24-18(4)16-20(22(24)26)12-10-8-6-2/h17-20H,5-16H2,1-4H3 |
Clé InChI |
AMCIPVLAZLVYKB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CC(N(C1=O)CCN2C(CC(C2=O)CCCCC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


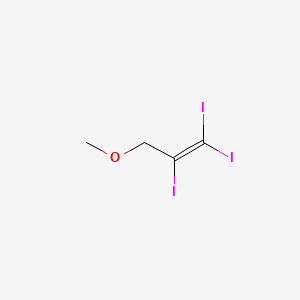
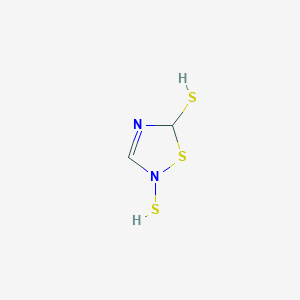
![4-(2-Bicyclo[2.2.1]heptanylmethyl)cyclohexan-1-amine;sulfuric acid](/img/structure/B14665753.png)

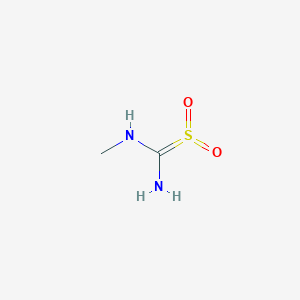
![[4-(4-Bromophenoxy)phenyl]phosphonic acid](/img/structure/B14665762.png)
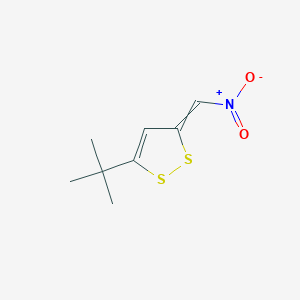

![1,3-Dioxolo[4,5-g]isoquinoline-5-carbonitrile, 6-benzoyl-5,6-dihydro-](/img/structure/B14665777.png)

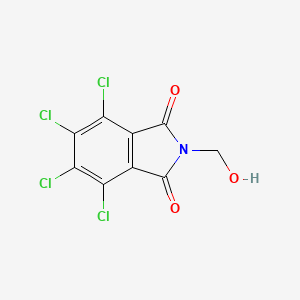
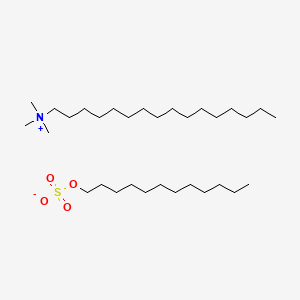
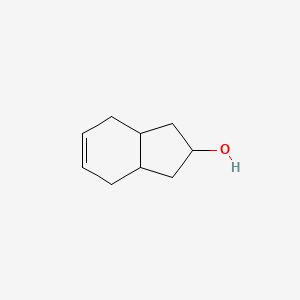
![N,N-Dimethyl-4-[(pyren-1-YL)methyl]aniline](/img/structure/B14665819.png)
